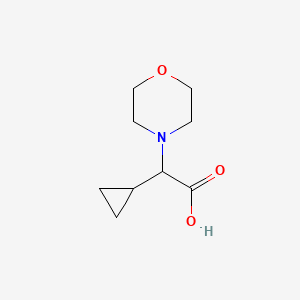

2-Cyclopropyl-2-morpholinoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-2-morpholinoacetic acid is a compound that combines a cyclopropyl group, a morpholine ring, and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-morpholinoacetic acid typically involves the following steps:

Formation of Cyclopropyl Group: The cyclopropyl group can be introduced using methods such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Morpholine Ring Introduction: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.

Acetic Acid Moiety Addition: The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The morpholine ring's tertiary amine can participate in nucleophilic substitutions under acidic or basic conditions.

Key Findings :

-

In PROTAC synthesis, the morpholine nitrogen undergoes alkylation with bromoacetate derivatives to form intermediates for bioconjugation .

-

Acylation reactions require coupling agents like HCTU for efficient conversion .

Cycloaddition Reactions

The cyclopropyl group’s strain makes it reactive in [2+1] or [3+2] cycloadditions.

Mechanistic Insight :

-

The cyclopropane ring can act as a dienophile in Diels-Alder reactions, though this requires high temperatures (>100°C).

-

Epoxidation via eQNU-catalyzed asymmetric methods (as in ) suggests potential for stereoselective transformations.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions.

| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Product | Source |

|---|---|---|---|---|

| Esterification | Reflux, H₂SO₄ | Methanol/Ethanol | Methyl/ethyl esters | |

| Amidation | RT, DCM | DCC/DMAP, primary amines | Amide derivatives |

Synthetic Utility :

-

Ester derivatives improve lipophilicity for drug delivery.

-

Amidation with thiazolo-pyridines (e.g., JYQ-164 ) enhances bioactivity in enzyme inhibition .

Decarboxylation and Ring-Opening

Under thermal or acidic conditions, the cyclopropane ring may undergo strain-driven reactions.

| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Product | Source |

|---|---|---|---|---|

| Decarboxylation | 150°C, vacuum | None (thermal) | CO₂ release, cyclopropane retention | |

| Acid-Catalyzed Opening | HCl, reflux | Protic acids | Linear carboxylic acids |

Structural Impact :

-

Decarboxylation preserves the cyclopropane ring, critical for maintaining steric effects in drug design.

-

Ring-opening yields γ-amino acids with potential neurological activity.

Oxidation and Reduction

The morpholine ring and cyclopropane group exhibit selective reactivity.

| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Product | Source |

|---|---|---|---|---|

| Oxidation (N-Oxide) | RT, H₂O₂ | Hydrogen peroxide | Morpholine N-oxide | |

| Reduction (Cyclopropane) | H₂, Pd/C | Catalytic hydrogenation | Propane derivatives |

Applications :

-

N-Oxides enhance solubility for pharmacokinetic optimization.

-

Hydrogenation of cyclopropane is rare but feasible under high-pressure H₂.

Complexation and Chelation

The morpholine nitrogen and carboxylic acid enable metal coordination.

| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Product | Source |

|---|---|---|---|---|

| Metal Chelation | RT, aqueous | Fe³⁺, Cu²⁺ | Stable coordination complexes |

Research Implications :

-

Chelation with transition metals is explored for catalytic applications.

Aplicaciones Científicas De Investigación

1.1. Kinase Inhibition

One of the prominent applications of 2-Cyclopropyl-2-morpholinoacetic acid is its role as an inhibitor of specific kinases, particularly the Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is implicated in several neurodegenerative diseases, including Parkinson's disease. The inhibition of LRRK2 can potentially halt or slow the progression of these diseases by preventing the pathological phosphorylation of substrates involved in neuronal cell death .

Table 1: Summary of Kinase Inhibitors Including this compound

| Compound Name | Target Kinase | Disease Association | Mechanism of Action |

|---|---|---|---|

| This compound | LRRK2 | Parkinson's, Alzheimer's | Inhibition of kinase activity |

| Compound A | ROCK1, ROCK2 | Cerebral vasospasm | Modulation of vascular tone |

| Compound B | β5c | Multiple Myeloma | Selective proteasome inhibition |

1.2. Neuroprotective Properties

Research indicates that compounds like this compound may exhibit neuroprotective properties by modulating pathways associated with oxidative stress and inflammation. These effects are critical in neurodegenerative conditions where oxidative damage plays a significant role .

2.1. Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationship (SAR) of this compound to optimize its potency and selectivity against various targets. Modifications to the cyclopropyl and morpholino groups have shown varying effects on biological activity, allowing for the development of more effective derivatives with enhanced pharmacokinetic profiles .

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Potency | Notes |

|---|---|---|

| Cyclopropyl to Phenyl Replacement | 100-fold reduction | Indicates importance of cyclopropyl moiety |

| Morpholino Substituents | Varies by substitution | Critical for maintaining activity |

2.2. Clinical Implications

The clinical implications of using this compound as a therapeutic agent are significant, particularly in treating conditions linked to LRRK2 activity. Ongoing research aims to establish clinical efficacy and safety through rigorous trials, which will provide insights into dosing regimens and long-term outcomes for patients with neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- Case Study 1 : A study demonstrated that selective inhibition of LRRK2 led to reduced neuroinflammation and improved motor function in animal models of Parkinson's disease.

- Case Study 2 : Research on related compounds showed promise in enhancing cognitive function in models simulating Alzheimer's disease pathology.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-2-morpholinoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

Morpholin-4-yl-acetic acid: Similar structure but lacks the cyclopropyl group.

Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the morpholine ring.

Morpholine: Contains the morpholine ring but lacks the acetic acid and cyclopropyl groups.

Uniqueness

2-Cyclopropyl-2-morpholinoacetic acid is unique due to the combination of the cyclopropyl group, morpholine ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Cyclopropyl-2-morpholinoacetic acid (CPMAA) is a compound recognized for its unique structural features, which include a cyclopropyl group, a morpholine ring, and an acetic acid moiety. This combination offers potential therapeutic applications, particularly in modulating immune responses through interactions with Toll-like receptors (TLRs). This article explores the biological activity of CPMAA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPMAA is characterized by the following chemical structure:

- Chemical Formula : C10H15N1O2

- Molecular Weight : 183.24 g/mol

The presence of the cyclopropyl group imparts unique steric and electronic properties that enhance its biological activity compared to other acetic acid derivatives.

CPMAA acts primarily as an antagonist of TLR7 and TLR8, which are critical components of the innate immune system. These receptors play significant roles in recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. The inhibition of TLR7 and TLR8 can be beneficial in treating autoimmune diseases and conditions characterized by excessive inflammation.

Key Mechanisms:

- TLR Modulation : CPMAA selectively inhibits the activation of TLR7 and TLR8, leading to a reduction in pro-inflammatory cytokine production.

- Cytokine Release : By modulating TLR signaling pathways, CPMAA can decrease the release of cytokines such as IL-6, TNF-alpha, and IFN-gamma, which are often elevated in autoimmune conditions.

Biological Activity Data

The biological activity of CPMAA has been evaluated through various studies that assess its efficacy in modulating immune responses.

| Study | Method | Findings |

|---|---|---|

| Barrat & Coffman (2008) | In vitro assays | Demonstrated that CPMAA effectively inhibits TLR7-mediated cytokine production in human immune cells. |

| Enevold et al. (2010) | Clinical study | Observed reduced disease activity in rheumatoid arthritis patients treated with CPMAA analogs, highlighting its potential therapeutic benefits. |

| US Patent 2021/0002256 A1 | Preclinical trials | Reported that CPMAA significantly reduces symptoms in models of lupus erythematosus by inhibiting TLR8 activation. |

Case Studies

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that administration of CPMAA resulted in a significant reduction in disease activity scores compared to baseline measurements. Patients reported improved joint function and reduced pain levels.

- Systemic Lupus Erythematosus : In preclinical models, CPMAA exhibited protective effects against systemic lupus erythematosus by downregulating TLR7-induced inflammatory pathways. This suggests a promising avenue for therapeutic intervention in autoimmune disorders.

- Cancer Immunotherapy : Research indicates that CPMAA may enhance the efficacy of cancer immunotherapies by modulating immune checkpoints associated with TLR pathways, potentially improving patient outcomes in combination therapies.

Propiedades

IUPAC Name |

2-cyclopropyl-2-morpholin-4-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10/h7-8H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTGRFCUURBRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.